Borax

Overview

Description

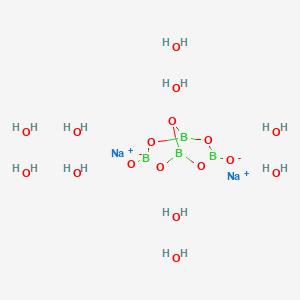

Borax is a naturally occurring mineral salt composed of sodium, boron, oxygen, and water. It is an important component of many laboratory experiments, as well as a variety of industrial and commercial applications.

Scientific Research Applications

Borax in Food Safety

- This compound Detection in Foods : Research has identified the misuse of this compound as an unpermitted food ingredient, highlighting the need for accurate detection methods. A study developed a novel colorimetric assay using this compound-specific aptamers and gold nanoparticles for detecting this compound in food, offering a rapid and sensitive detection approach with a visual limit of detection for this compound of 0.30−0.50 μg/mL in different food samples (Le Jing et al., 2021).

- Educational Interventions for this compound Detection : Another study focused on educating individuals about this compound dangers in food and testing for this compound using turmeric, showcasing a simple, practical method for this compound detection in food items (Eka Yunita Wulandari et al., 2022).

Health Impacts of this compound

- This compound on Energy Metabolism : this compound has been found to affect energy metabolism negatively. It impacts enzymes, ATP, and mitochondrial functions, crucial for cellular energy processes (Y. Pratiwi et al., 2020).

- This compound in Non-Food Grade Additives : The use of this compound as a non-food grade additive has been linked to negative effects on biological functions, stressing the need for preventive and curative solutions (Y. Pratiwi et al., 2020).

This compound in Traditional Medicine

- Traditional Chinese Medicine Applications : this compound is used in traditional Chinese medicine for anti-tumor, disinfection, and antiseptic purposes, and in treating various diseases (Chao Hong-mei, 2007).

Agricultural and Environmental Applications

- Impact on Plant Growth : A study on okra showed that foliar application of this compound, combined with Zinc, significantly improved seed yield and quality, suggesting this compound's role in enhancing agricultural productivity (M. Rahman et al., 2020).

- Soil and Plant Nutrition : Another study evaluated this compound's effectiveness in correcting Boron deficiencies in olives, highlighting its significant impact on improving Boron, Zinc, and Iron contents in olive trees (H. Başar & S. Gürel, 2016).

Biomedical Research

- Therapeutic Potential in Spinal Cord Injury : this compound was found to protect against ischemia/reperfusion injury in rat spinal cords, suggesting its potential therapeutic application in neurological conditions (E. Koç et al., 2015).

- Myogenic Differentiation in Tissue Engineering : this compound-loaded materials have been shown to enhance myotube formation in myogenesis, indicating its potential in regenerative medicine for muscular diseases (P. Rico et al., 2015).

Mechanism of Action

Target of Action

Borax, also known as sodium borate, is a salt of boric acid . It primarily targets various biochemical processes in organisms. It has been found to exhibit minimal bacteriostatic and antifungal activities . It inhibits biofilm formation and hyphal transformation of Candida albicans, which are critical virulence factors .

Mode of Action

This compound is easily converted to boric acid and other borates . Its reaction with hydrochloric acid to form boric acid is:

Na2B4O7⋅10H2O+2HCl→4H3BO3+2NaCl+5H2ONa_2B_4O_7·10H_2O + 2HCl → 4H_3BO_3 + 2NaCl + 5H_2ONa2B4O7⋅10H2O+2HCl→4H3BO3+2NaCl+5H2O

. In the presence of diols, polyols, or polysaccharides, boric acid reacts to form alkoxide complexes .Biochemical Pathways

This compound and its derivatives have been found to modulate various biochemical pathways. For instance, this compound has been observed to have protective effects against copper toxicity by modulating relevant biochemical parameters in the brain tissue of fish . It also has been found to alleviate oxidative stress and genotoxicity induced by 3-Monochloropropane-1,2-diol in human blood cells .

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, it has been found to reduce cytotoxicity, oxidative stress, and genotoxicity induced by certain compounds in human blood cells . In another study, this compound was found to provide significant protection against copper-induced neurotoxicity in trout .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. This compound is often sourced via mining and is toxic to wildlife and the environment . It is also sensitive to temperature, ionic strength, and concentration . Therefore, the environmental context can significantly impact the action of this compound.

Safety and Hazards

Future Directions

Borax, a naturally occurring compound rich in boron, has become famous for its numerous health benefits and reported success in addressing chronic illnesses, such as autoimmune diseases, hormone imbalances, and chronic pain . It’s also being studied for its potential use in hydrogels for the treatment of oral and maxillofacial diseases .

Biochemical Analysis

Biochemical Properties

Borax plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, this compound reacts with hydrochloric acid to produce boric acid . This reaction demonstrates the ability of this compound to participate in biochemical reactions and interact with other biomolecules.

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For example, studies have shown that this compound has neuroprotective effects in the brain tissue of rainbow trout exposed to copper-induced toxicity . This suggests that this compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression. For instance, this compound has been shown to modulate the expression levels of the sod, cat, and gpx genes in the fish brains exposed to this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For example, this compound has been shown to provide significant protection against copper-induced neurotoxicity in trout .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, studies have shown that this compound has protective effects against copper toxicity in fish, with these effects being observed at different concentrations of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels. For example, this compound has been shown to modulate the expression levels of the sod, cat, and gpx genes, which are involved in antioxidant defense mechanisms .

properties

IUPAC Name |

disodium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4O7.2Na/c5-1-7-3-9-2(6)10-4(8-1)11-3;;/q-2;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGFMSUEHSUPRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB2OB(OB(O1)O2)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2B4O7, B4Na2O7 | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium borate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_borate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63989-70-8 (di-hydrochloride heptahydrate) | |

| Record name | Sodium tetraborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID101014358 | |

| Record name | Disodium bicyclo[3.3.1]tetraboroxane-3,7-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; NKRA; Pellets or Large Crystals, Powder or glass-like plates becoming opaque on exposure to air; slowly soluble in water, White to gray, odorless powder; Becomes opaque on exposure to air; [NIOSH], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS OR POWDER. TURNS OPAQUE ON EXPOSURE TO AIR., White to gray, odorless powder., White to gray, odorless powder. [herbicide] [Note: Becomes opaque on exposure to air.] | |

| Record name | Boron sodium oxide (B4Na2O7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM TETRABORATE (BORAX) | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium borate, anhydrous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/308 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

1,575 °C (decomposes), 2867 °F (decomposes), 2867 °F (Decomposes) | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Water solubility: 3.1% at 25 °C; 2.5% at 20 °C, Solubility at 25 °C: 16.7% in methanol; 30% in ethylene glycol; 40.6 g/L in formamide, Solubility in water, g/100ml at 20 °C: 2.56, 4% | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.367, White crystals or powder, odorless; density: 1.73 20 °C/4 °C; loses water of crystallization when heated, with melting between 75 and 320 °C; fuses to a glassy mass at red heat (borax glass); effloresces slightly in warm dry air; soluble in water, glycerol; insoluble in alcohol /Sodium tetraborate decahydrate/, Relative density (water = 1): 2.4, 2.37 | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

Negligible at 20 °C, 0 mmHg (approx) | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

Information regarding the mechanism of action of boric acid in mediating its antibacterial or antifungal actions is limited. Boric acid inhibits biofilm formation and hyphal transformation of _Candida albicans_, which are critical virulence factors. In addition, arrest of fungal growth was observed with the treatment of boric acid. | |

| Record name | Sodium borate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14505 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Colorless glassy solid; hygroscopic, Light grey, vitreous granules, White to gray powder; becomes opaque on exposure to air | |

CAS RN |

1330-43-4, 1310383-93-7, 12267-73-1 | |

| Record name | Sodium tetraborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium borate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14505 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Boron sodium oxide (B4Na2O7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium bicyclo[3.3.1]tetraboroxane-3,7-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium tetraborate, anhydrous | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraboron disodium heptaoxide, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BORATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8191EN8ZMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Between 171 °C and 175 °C with decomposition, 743 °C, 742 °C, 1366 °F | |

| Record name | SODIUM TETRABORATE (BORAX) | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Q & A

ANone: The molecular formula of borax is Na2B4O7·10H2O, and its molecular weight is 381.37 g/mol.

ANone: Yes, researchers have used various spectroscopic techniques to characterize this compound. One study employed X-ray diffraction to establish a fingerprint for calcined this compound, analyzing 18 samples and demonstrating the technique's utility in quality assessment. Another study utilized infrared spectroscopy to analyze calcined this compound, focusing on OH, BO3-3, and BO45- vibrations to assess water content and boron atom symmetry.

ANone: this compound has diverse applications:

- Antifungal Treatment: Research demonstrates this compound effectively controls Heterobasidion annosum, a fungal pathogen causing Annosus root disease in pine forests. Applying this compound to freshly cut stumps prevents fungal colonization, offering a practical disease management strategy. ,

- Fertilizer: Boron, an essential plant micronutrient, is supplied through this compound application to address deficiencies and enhance crop productivity. Studies investigated its effect on onion seed yield and growth, revealing both soil and foliar applications impacted yield parameters and nutrient uptake. ,

- Construction Material Additive: Research explored incorporating this compound waste in brick manufacturing alongside fly ash and silica fume. Findings indicate this compound waste, at appropriate firing temperatures and proportions, can be utilized without compromising brick quality, presenting a potential avenue for waste management.

- Neutron Shielding: Studies examined the potential of this compound-wood composites as neutron shielding materials. Results indicate the addition of this compound to wood dust enhances neutron absorption rates, suggesting its potential as an alternative shielding material.

ANone: Research demonstrates this compound influences material characteristics in various ways:

- Geopolymer Properties: Incorporating this compound into high calcium fly ash geopolymers affects setting time, workability, compressive strength, and resistance to sulfuric acid. While accelerating initial setting, this compound retards final setting and impacts other properties depending on concentration and type (decahydrate, anhydrous, etc.).

- Potassium Magnesium Phosphate Cement: this compound addition to potassium magnesium phosphate cement impacts setting time, compressive and bond strength, drying shrinkage, and pH. Increased this compound dosage gradually extends setting time while negatively affecting strength and shrinkage properties.

- Polyester Insulator Properties: Studies investigating this compound's influence on polyester insulators revealed its impact on tracking and erosion resistance. Adding this compound increases the glass transition temperature of unsaturated polyester but may decrease degradation temperature depending on concentration.

ANone: Research highlights factors influencing this compound dissolution and boron release:

- Mineral Source: Comparing this compound and colemanite (another boron-containing mineral), studies show this compound dissolves faster in water and acidic solutions, releasing boron rapidly. In contrast, colemanite exhibits slower dissolution and a more gradual boron release.

- Particle Size: The dissolution rate and solubility of colemanite are significantly influenced by particle size. Powdered colemanite dissolves and releases boron faster than granular forms, highlighting the importance of particle size in boron fertilizer applications.

- Leaching: Soil column experiments show this compound is more susceptible to leaching than colemanite. Boron from this compound leaches out more rapidly, impacting its availability to plants over time.

ANone: this compound is prohibited as a food additive in many countries due to potential health risks. Research highlights concerns regarding its use in food:

- Toxicity: this compound accumulation in the body can lead to adverse health effects.

- Food Contamination: Despite regulations, studies indicate the presence of this compound in various food products sold in traditional markets, emphasizing the need for awareness and stricter control measures. , , ,

ANone: Several analytical methods are employed for this compound detection and quantification:

- Qualitative Tests: Simple tests using turmeric paper or flame tests offer rapid, preliminary identification of this compound in food samples. , ,

- Spectrophotometry: More precise quantification is achieved using UV-Vis spectrophotometry, allowing researchers to determine this compound concentrations in various matrices. , ,

- Titration: Alkalimetric titration provides another quantitative method for determining this compound content in samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol](/img/structure/B156428.png)

![2-(8-Acetyl-3-benzoyloxy-11,12-dihydroxy-13-methoxycarbonyl-9-methyl-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecan-9-yl)acetic acid](/img/structure/B156430.png)